N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide
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Overview
Description
N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide is a synthetic organic compound characterized by the presence of trifluoromethyl groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide typically involves the reaction of 3,5-bis(trifluoromethyl)benzylamine with N-methyl-3-oxobutanamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane, with the presence of a base like triethylamine to facilitate the reaction. The mixture is stirred at room temperature for several hours until the desired product is formed.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimized reaction conditions to increase yield and purity. Large-scale reactors and continuous flow systems can be employed to ensure consistent production. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism by which N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide exerts its effects involves interactions with specific molecular targets. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic transformations.
N-(3,5-Bis(trifluoromethyl)phenyl)-2-chloroacetamide: Used in fragment-based covalent ligand discovery.
Uniqueness
N-{[3,5-Bis(trifluoromethyl)phenyl]methyl}-N-methyl-3-oxobutanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
185392-63-6 |
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Molecular Formula |
C14H13F6NO2 |
Molecular Weight |
341.25 g/mol |
IUPAC Name |
N-[[3,5-bis(trifluoromethyl)phenyl]methyl]-N-methyl-3-oxobutanamide |
InChI |
InChI=1S/C14H13F6NO2/c1-8(22)3-12(23)21(2)7-9-4-10(13(15,16)17)6-11(5-9)14(18,19)20/h4-6H,3,7H2,1-2H3 |
InChI Key |
HDSCOUIHLWENIR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)N(C)CC1=CC(=CC(=C1)C(F)(F)F)C(F)(F)F |
Origin of Product |
United States |
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